molecular formula C6H11NO2 B554702 Isonipecotic acid CAS No. 498-94-2

Isonipecotic acid

Cat. No. B554702
CAS RN: 498-94-2
M. Wt: 129.16 g/mol
InChI Key: SRJOCJYGOFTFLH-UHFFFAOYSA-N
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Description

Isonipecotic acid is a heterocyclic compound that acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position, and is also known as "4-piperidinecarboxylic acid" .


Synthesis Analysis

The standard reaction mixture for the synthesis of Isonipecotic acid contains 100 mM potassium phosphate buffer (pH 7.0), 45.8 mM BNPD, and an appropriate amount of the enzyme . The reaction is performed at 30°C for 0.5-1 h, and the amount of BNPA is determined using HPLC .


Molecular Structure Analysis

The molecular formula of Isonipecotic acid is C6H11NO2 . It has a molar mass of 129.16 g/mol . The structure consists of a piperidine ring with a carboxylic acid moiety in the iso position .


Chemical Reactions Analysis

Isonipecotic acid is used as a reactant for the synthesis of various compounds, including antibiotic nitroxoline derivatives for cathepsin B inhibition, sphingosine-1-phosphate receptor agonists, RhoA inhibitors for cardiovascular disease therapy, alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors .


Physical And Chemical Properties Analysis

Isonipecotic acid has a density of 1.1±0.1 g/cm3 . Its boiling point is 265.8±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The molar refractivity is 32.5±0.3 cm3 .

Scientific Research Applications

Application 1: Synthesis and Characterization of Isonipecotic Acid-Modified Mn-Doped ZnO Nanoparticles

  • Summary of the Application : Isonipecotic acid (IA) is used in the synthesis and characterization of Mn-doped ZnO nanoparticles. These nanoparticles are an attractive choice as host semiconductors due to their low toxicity, low cost, stability, and high transparency in the visible wavelength .
  • Methods of Application or Experimental Procedures : The surface of ZnO nanostructures is coated with Isonipecotic acid to prevent aggregation of the particles. This surface coverage leads to electronic passivation, which enhances room temperature photoluminescence of the nanomaterial . The nanostructures were characterized by X-ray diffraction, transmission electron microscopy, FTIR spectroscopy, thermal gravimetric analysis, energy dispersive X-ray analysis, and X-ray photoelectron spectroscopy .
  • Results or Outcomes : The X-ray diffraction measurement shows highly crystalline material with nanostructures size of about 3-4 nm. The FTIR spectrum indicates the presence of Zn-O characteristic band (398 cm-1). When nanoparticles are functionalized with IA, new bands at 2919, 2850, 1630, 1400, 1244, and 1154 cm-1 are observed, which correspond to the presence of this ligand .

Application 2: Role in GABA A Receptor Agonism

  • Summary of the Application : Isonipecotic acid is a heterocyclic compound that acts as a partial agonist at GABA A receptors . GABA A receptors are a type of neurotransmitter receptor in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
  • Methods of Application or Experimental Procedures : Isonipecotic acid can be administered in experimental settings to study its effects on GABA A receptor activity. The specific methods of administration and experimental procedures would depend on the particular study design and research objectives .
  • Results or Outcomes : The outcomes of such studies would provide insights into the role of GABA A receptor activity in various neurological and psychiatric conditions, and could potentially inform the development of new therapeutic strategies .

Safety And Hazards

Isonipecotic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJOCJYGOFTFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060100
Record name 4-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isonipecotic acid

CAS RN

498-94-2
Record name 4-Piperidinecarboxylic acid
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Record name Isonipecotic acid
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Record name Isonipecotic acid
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Record name 4-Piperidinecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonipecotic acid
Reactant of Route 2
Isonipecotic acid

Citations

For This Compound
1,100
Citations
M Anioła, Z Dega-Szafran, A Katrusiak, A Komasa… - Vibrational …, 2016 - Elsevier
… It is also known as isonipecotic acid. P4C is a structural isomer of nipecotic acid (piperidine-3-carboxylic acid) [2] and pipecolic acid (piperidine-2-carboxylic acid) [3]. Piperidine-4-…
Number of citations: 7 www.sciencedirect.com
LC Axford, PK Agarwal, KH Anderson… - Bioorganic & medicinal …, 2013 - Elsevier
… A set of analogues was prepared 9 using the α-methyl isonipecotic acid group as the optimal group from the earlier exploration. Selected compounds are described in Table 2. The 3,5-…
Number of citations: 32 www.sciencedirect.com
D Krehan, B Frølund, P Krogsgaard-Larsen… - Neurochemistry …, 2003 - Elsevier
… of the GABA A agonist isonipecotic acid and a series of isosterically derived seleninic, phosphinic and phosphonic acid analogues of GABA and isonipecotic acid (Fig. 1B) at functional …
Number of citations: 29 www.sciencedirect.com
P Jacobsen, IM Labouta, K Schaumburg… - Journal of Medicinal …, 1982 - ACS Publications
… receptors but less effectively than isonipecotic acid and the cis-… 4-carboxylic acid (isonipecotic acid) are specific and very … sites as compared to isonipecotic acid andisoguvacine.5 A …
Number of citations: 29 pubs.acs.org
B Caliskan, AC Caliskan, R Yerli - Journal of Molecular Structure, 2014 - Elsevier
… of isonipecotic acid. In the present study, the radiation damage center in isonipecotic acid has … Since, there is no report of EPR studies on isonipecotic acid single crystal, the results of …
Number of citations: 14 www.sciencedirect.com
NG Bowery, JF Collins, AL Hudson, MJ Neal - Experientia, 1978 - Springer
… The samples of isonipecotic acid and muscitool were kindly … , N-methyl isoguvacine and isonipecotic acid depolarized the … -methyl isoguvacine (5.7 mM), isonipecotic acid (240 pM) and …
Number of citations: 36 idp.springer.com
AM Crider, TT Tita, JD Wood, CN Hinko - Journal of Pharmaceutical …, 1982 - Elsevier
… Isonipecotic acid (Ib) was shown to be a potent and specific y-aminobutyric acid agonist in … As in the case of nipecotic acid, isonipecotic acid was also too polar to penetrate the blood-…
Number of citations: 35 www.sciencedirect.com
L Jiménez-Hernández, O Estévez-Hernández… - Journal of Solid State …, 2017 - Elsevier
… To the best of our knowledge, the use of isonipecotic acid (IA) for that purpose has not been reported. This ligand, also known as “4-piperidinecarboxylic acid, is a heterocyclic …
Number of citations: 9 www.sciencedirect.com
J Fan, B Fahr, D Stockett, E Chan, S Cheeti… - Bioorganic & medicinal …, 2008 - Elsevier
… Modifications of the isonipecotic acid fragment of SNS-032: Analogs with improved permeability and lower efflux ratio … Modifications of the isonipecotic acid fragment of SNS-032 …
Number of citations: 12 www.sciencedirect.com
G Delgado, AJ Mora, A Bahsas - Acta Crystallographica Section C …, 2001 - scripts.iucr.org
… The title compound, 4-piperidiniocarboxylate (isonipecotic acid), crystallizes as a zwitterion and incorporates one water molecule, ie C 6 H 11 NO 2 ·H 2 O. The piperidine ring adopts a …
Number of citations: 26 scripts.iucr.org

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